molecular formula C10H10F2O4 B2877257 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid CAS No. 1783921-90-3

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid

Cat. No.: B2877257
CAS No.: 1783921-90-3
M. Wt: 232.183
InChI Key: DWGSLBCHSJIGQM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring a difluoromethyl group at the 2-position and methoxy groups at the 4- and 5-positions. The difluoromethyl group is known to enhance metabolic stability and bioavailability by modulating electronic and steric properties, while the methoxy groups contribute to steric hindrance and influence acidity through inductive effects . This compound is hypothesized to have applications in pharmaceuticals, agrochemicals, or materials science, aligning with trends observed in similar difluorinated benzoic acid derivatives .

Properties

IUPAC Name

2-(difluoromethyl)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGSLBCHSJIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4,5-dimethoxybenzaldehyde or 4,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-(difluoromethyl)-4,5-dimethoxybenzyl alcohol.

    Substitution: Formation of 2-(substituted difluoromethyl)-4,5-dimethoxybenzoic acid derivatives.

Scientific Research Applications

2-(Difluoromethyl)-4,5-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid 2-cyclopropanecarboxamido, 4,5-OMe C₁₃H₁₅NO₅ Potential intermediate in drug synthesis; enhanced lipophilicity due to cyclopropane
2-(Hexanoylamino)-4,5-dimethoxybenzoic acid 2-hexanoylamino, 4,5-OMe C₁₅H₂₁NO₅ High lipophilicity; used in studies of esterification kinetics
2-[(2-Chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid 2-(2-chlorobenzamido), 4,5-OMe C₁₆H₁₄ClNO₅ Steric hindrance influences binding interactions; potential antimicrobial agent
2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid 2-azo dye, 4,5-OMe C₁₇H₁₄N₃O₅ Optical applications; studied for vibrational and electronic properties
2-Amino-4,5-dimethoxybenzoic acid 2-NH₂, 4,5-OMe C₉H₁₁NO₄ Precursor for heterocyclic compounds; moderate acidity (pKa ~3.5–4.5)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethyl group (in the target compound) is strongly electron-withdrawing, reducing the pKa of the carboxylic acid compared to methoxy or amino substituents . For example, 2-amino-4,5-dimethoxybenzoic acid has a higher acidity (pKa ~3.5–4.5) than non-electron-withdrawing analogs. Methoxy groups at 4,5-positions increase steric bulk, slowing esterification rates by ~30% compared to unsubstituted benzoic acids .

Lipophilicity and Bioavailability: Acylated amino derivatives (e.g., hexanoylamino, cyclopropanecarboxamido) exhibit enhanced logP values (e.g., ~2.5–3.0) due to nonpolar side chains, improving membrane permeability . Fluorinated analogs, such as 2-chloro-4,5-difluorobenzoic acid, show higher metabolic stability in vivo compared to non-fluorinated variants .

Functional Applications :

  • Azo dye derivatives (e.g., ) are used in optical materials due to strong absorption in visible regions (λmax ~450–500 nm) .
  • Chlorinated or brominated analogs (e.g., 2C-B derivatives in ) are studied for psychoactive properties, highlighting the role of halogen position in receptor binding .

Case Studies of Pharmacologically Relevant Analogs

Aricept-Related Substance F ():

  • Structure: 2-(3-(1-benzylpiperidine-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid.
  • Role: Used in quality control of Aricept (an acetylcholinesterase inhibitor). The 4,5-dimethoxybenzoic acid core facilitates hydrogen bonding with enzyme active sites, while the benzylpiperidine moiety enhances CNS penetration .

Anticancer Candidate Cpd39 ():

  • Structure: 2-(2-butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic acid.
  • Mechanism: Targets the DNA-binding domain of androgen receptor (AR). The 4,5-dimethoxy groups stabilize π-π stacking with AR residues, while the dioxoisoindoline scaffold improves binding affinity (IC₅₀ ~0.8 μM) .

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